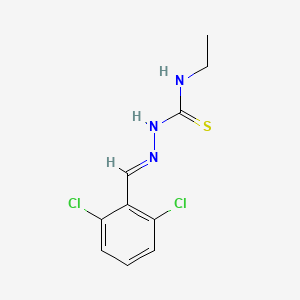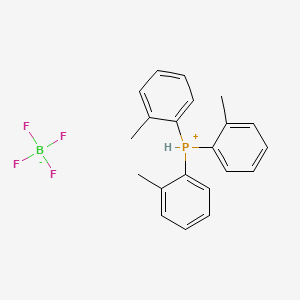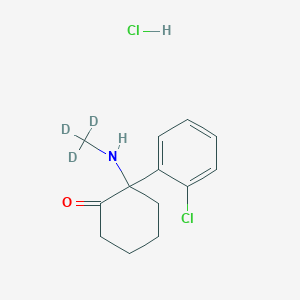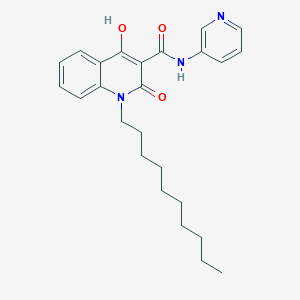
Nickel bromide trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel bromide trihydrate, with the chemical formula NiBr₂·3H₂O, is a yellow-brown crystalline solid. It is an inorganic compound that consists of nickel, bromine, and water. This compound is known for its solubility in water and alcohol, and it is commonly used in various scientific and industrial applications .
Preparation Methods
Nickel bromide trihydrate can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the reaction of nickel metal with bromine in an ethereal solution at room temperature or at red heat.
Industrial Production Methods: Industrially, this compound is often produced by crystallizing the hexahydrate form from aqueous solutions above 29°C.
Chemical Reactions Analysis
Nickel bromide trihydrate undergoes various chemical reactions:
Types of Reactions: It exhibits Lewis acid character, forming adducts with a variety of Lewis bases.
Common Reagents and Conditions: Common reagents include bromine, sulfuric acid, and various organic solvents.
Major Products: The major products formed from these reactions include various nickel complexes and adducts, which are useful in catalysis and other chemical processes.
Scientific Research Applications
Nickel bromide trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in cross-coupling reactions and carbonylations. .
Biology: In biological research, it is used to prepare metal-organic frameworks and polymers.
Industry: This compound is used in the photosensitive industry and as an electrolyte in high-energy batteries.
Mechanism of Action
The mechanism of action of nickel bromide trihydrate involves its ability to form complexes through chelation. By coordinating with bromine atoms and water molecules, it can bind to other molecules, resulting in the formation of stable complexes. These complexes serve as catalysts for various reactions or function as analytical reagents .
Comparison with Similar Compounds
Nickel bromide trihydrate can be compared with other similar compounds:
Similar Compounds: Nickel(II) fluoride, nickel(II) chloride, and nickel(II) iodide are some of the similar compounds.
Uniqueness: this compound is unique due to its specific hydration state and its ability to form stable complexes with a variety of Lewis bases.
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
Molecular Formula |
Br2H6NiO3 |
|---|---|
Molecular Weight |
272.55 g/mol |
IUPAC Name |
dibromonickel;trihydrate |
InChI |
InChI=1S/2BrH.Ni.3H2O/h2*1H;;3*1H2/q;;+2;;;/p-2 |
InChI Key |
UQPSGBZICXWIAG-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.[Ni](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)
![Ammonia borane [MI]](/img/structure/B12055981.png)
![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate](/img/structure/B12055989.png)





![(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12056008.png)

![Phenanthrene-[U-13C]](/img/structure/B12056026.png)
![2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)
